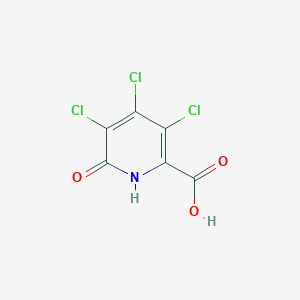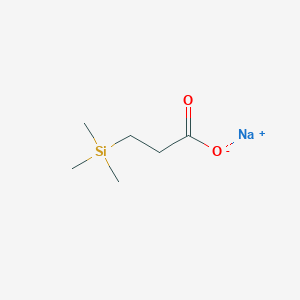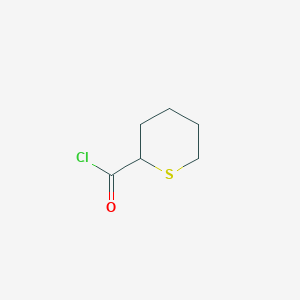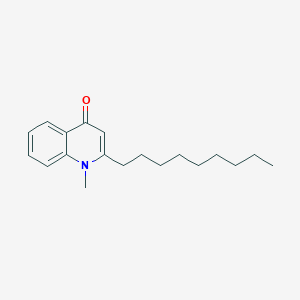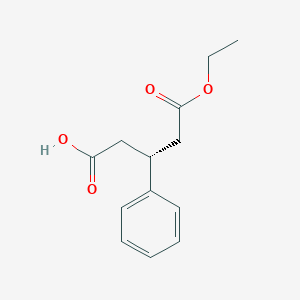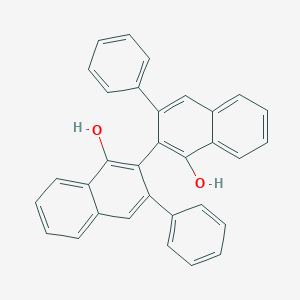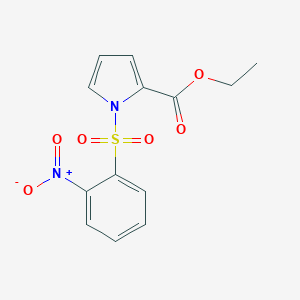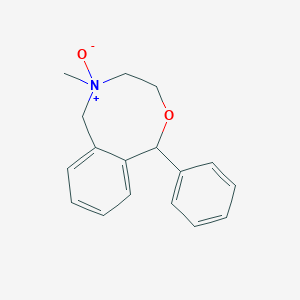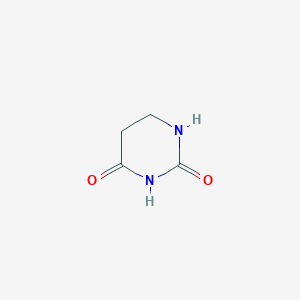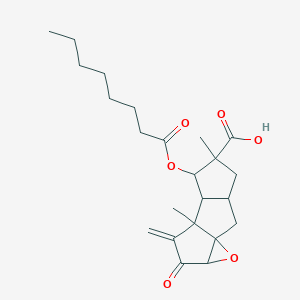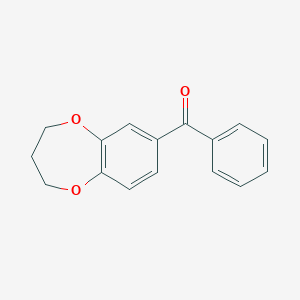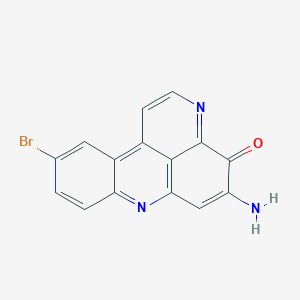
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, DMPO, and is commonly used as a spin trap in biochemistry and pharmacology research.
Mechanism Of Action
DMPO works by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using techniques such as electron spin resonance spectroscopy, providing valuable information about the free radical and its interactions with biological molecules.
Biochemical And Physiological Effects
DMPO has been shown to have antioxidant properties, and may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, DMPO has been used to study the effects of free radicals on biological systems, providing valuable insight into the mechanisms of disease and potential treatments.
Advantages And Limitations For Lab Experiments
One advantage of using DMPO as a spin trap is its stability and ease of handling. However, DMPO may not be suitable for all experiments, as it may react with other compounds in the system and produce unwanted artifacts. Additionally, the choice of spin trap may depend on the specific free radical being studied and the experimental conditions.
Future Directions
1. Further investigation into the antioxidant properties of DMPO and its potential therapeutic applications.
2. Development of new spin traps with improved stability and selectivity.
3. Use of DMPO and other spin traps to study the effects of free radicals on specific biological systems, such as the nervous system or cardiovascular system.
4. Investigation of the interactions between DMPO and other compounds in biological systems, and their potential effects on experimental results.
Synthesis Methods
The synthesis of DMPO involves the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone in the presence of a base catalyst. The resulting product is then reacted with 4-bromoacetophenone to form the final compound.
Scientific Research Applications
DMPO is primarily used as a spin trap in scientific research, particularly in the field of biochemistry and pharmacology. Spin trapping is a technique used to study the formation and reactions of free radicals in biological systems. DMPO is used to trap free radicals and stabilize them, allowing for their detection and analysis.
properties
CAS RN |
152168-00-8 |
|---|---|
Product Name |
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium |
Molecular Formula |
C19H18N3O3+ |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C19H17N3O3/c1-21(2)16-8-3-14(4-9-16)5-12-18(23)15-6-10-17(11-7-15)22-13-19(24)25-20-22/h3-13H,1-2H3/p+1/b12-5+ |
InChI Key |
GLLPHBOCYMYCCG-LFYBBSHMSA-O |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
synonyms |
1,2,3-Oxadiazolium, 3-(4-(3-(4-(dimethylamino)phenyl)-1-oxo-2-propenyl )phenyl)-5-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



